
Boc-L-selenomethionine
Overview
Description
Boc-L-selenomethionine is a selenium-containing amino acid derivative where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group. This modification enhances its stability and solubility in organic solvents, making it valuable in synthetic chemistry, particularly in peptide synthesis and the preparation of bioactive compounds . The molecular formula is $ C{10}H{19}NO_4Se $, with a molecular weight of 314.22 g/mol. The Boc group introduces steric hindrance, influencing reaction kinetics and selectivity during chemical transformations .
This compound has been utilized in the synthesis of glycyrrhetinic acid (GA) derivatives, such as ferulic acid methyl ester 3β-(this compound)-11-oxo-olean-12-en-30-oate, which exhibit anticancer properties . Its selenium atom enables unique redox behavior, participating in electron transfer processes and modulating biological activity .
Mechanism of Action
Target of Action
Boc-L-selenomethionine is a biochemical used in proteomics research Its parent compound, selenomethionine, is known to play an essential role as an antioxidant, where it depletes reactive oxygen species (ros) and aids in the formation and recycling of glutathione, another important antioxidant .
Mode of Action
It depletes reactive oxygen species (ROS) and aids in the formation and recycling of glutathione . This suggests that this compound might share similar antioxidant properties.
Biochemical Pathways
Selenomethionine, the parent compound, is involved in two metabolic pathways: the methionine pathway and the selenium pathway . It is absorbed by the body through the Na±dependent neutral amino acid transport system in the small intestine, and then exists in a bound form in the liver .
Pharmacokinetics
The organic form of selenomethionine is more readily absorbed in the human body compared to selenite, the inorganic form of selenium . This suggests that this compound might have similar absorption properties.
Result of Action
Selenomethionine, the parent compound, has been shown to increase the activity of glutathione peroxidase in endothelial cells . It may also have a chemoprotective effect against certain cancers .
Action Environment
It is known that selenium, the key element in selenomethionine, is an essential trace element necessary for the growth of organisms . Therefore, the availability of selenium in the environment might influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Boc-L-selenomethionine plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been shown to increase the activity of glutathione peroxidase in endothelial cells.
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its antioxidant activity contributes to the redox balance within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its selenium component acts as a cofactor for antioxidant enzymes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels. Its selenium component plays a crucial role in these biochemical pathways.
Biological Activity
Boc-L-selenomethionine (Boc-L-SeMet) is a selenoamino acid that has garnered attention due to its unique biological activities and potential therapeutic applications. This compound is a derivative of selenomethionine, which is known for its antioxidant properties and role in various biochemical processes. This article explores the biological activity of this compound, focusing on its mechanisms, effects on health, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of selenium in place of sulfur in the methionine structure. The chemical formula is C₁₁H₁₅N₃O₄Se, and it features a t-butyloxycarbonyl (Boc) protecting group that enhances its stability and solubility in biological systems.
- Antioxidant Activity :
- Role in Protein Synthesis :
- Modulation of Gene Expression :
Anticancer Properties
This compound has been studied for its potential anticancer effects. It may exert chemoprotective effects by enhancing the activity of glutathione peroxidase, which helps detoxify harmful metabolites produced during cancer progression . Additionally, studies have demonstrated that selenocompounds can inhibit histone deacetylases (HDACs), leading to altered gene expression patterns that favor apoptosis in cancer cells .
Immune Modulation
The compound has also been shown to enhance immune responses. In vitro studies suggest that this compound can stimulate macrophage activation and promote the production of pro-inflammatory cytokines, which are crucial for immune defense mechanisms .
Case Studies and Research Findings
Scientific Research Applications
Applications in Medicinal Chemistry
Selenium-containing compounds, including Boc-L-selenomethionine, have shown promising biological activities:
- Anticancer Properties : Research indicates that selenomethionine derivatives can induce apoptosis in cancer cells while showing lower toxicity to normal cells. For instance, studies have demonstrated that L-Se-methylselenocysteine (SeMC), a related compound, exhibits enhanced anticancer effects compared to L-selenomethionine due to its preferential metabolism in cancer cells .
- Redox Biology : this compound can participate in redox reactions, acting as an antioxidant. Its incorporation into peptides can enhance their stability and bioactivity through selenium's unique redox properties .
Bioconjugation Applications
This compound serves as a valuable handle for bioconjugation due to its selective reactivity:
- Chemoselective Modifications : The benzylation of this compound has been extensively studied, revealing that electron-donating substituents increase the reaction rate significantly. This selectivity allows for the development of tunable linkers that can be cleaved under specific biological conditions .
- Peptide Synthesis : The incorporation of this compound into peptide sequences enhances their functionality. It allows for the formation of selenoesters that can undergo acyl shifts to form stable amide bonds, facilitating native chemical ligation (NCL) processes .
Table 1: Comparison of Selenoamino Acids in Anticancer Activity
Compound | Mechanism of Action | Toxicity to Normal Cells | Efficacy Against Cancer Cells |
---|---|---|---|
L-Selenomethionine (SeMet) | Induces apoptosis | Moderate | Moderate |
L-Se-methylselenocysteine (SeMC) | Enhanced apoptosis via metabolism | Low | High |
This compound | Antioxidant activity | Low | Potentially high |
Case Study: Bioconjugation Using this compound
In a study focusing on the benzylation reaction of this compound, it was found that the introduction of electron-donating groups significantly increased the rate of reaction compared to electron-withdrawing groups. This study utilized Density Functional Theory (DFT) calculations to support experimental findings, indicating a preference for an SN1 reaction mechanism over SN2 under physiological conditions .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Boc-L-selenomethionine in laboratory settings?
- Methodological Answer : Synthesis typically involves protecting the amino group of L-selenomethionine with a tert-butoxycarbonyl (Boc) group under anhydrous conditions, followed by purification via reverse-phase HPLC. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C, and ⁷⁷Se NMR) and mass spectrometry (MS) for molecular weight validation. Purity assessment should include high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Ensure reproducibility by documenting solvent systems, reaction temperatures, and catalyst ratios .
Q. How does this compound differ functionally from unmodified selenomethionine in biochemical assays?
- Methodological Answer : The Boc group protects the amino moiety, altering solubility and reactivity. For example, in enzyme kinetics studies, this compound may exhibit reduced incorporation into selenoproteins compared to native selenomethionine due to steric hindrance. To test this, use radiolabeled (⁷⁵Se) variants in cell culture models and quantify incorporation via autoradiography or ICP-MS. Control experiments should compare both compounds under identical buffer conditions (pH 7.4, 37°C) .
Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?
- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) is preferred for sensitivity and specificity. Optimize chromatographic separation using C18 columns and mobile phases containing 0.1% formic acid. For tissue samples, employ enzymatic digestion (e.g., proteinase K) followed by centrifugal filtration to remove macromolecules. Include internal standards (e.g., isotopically labeled selenomethionine) to correct for matrix effects .
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate the bioavailability of this compound while controlling for selenium homeostasis?
- Methodological Answer : Use a double-blind, crossover design in animal models (e.g., selenium-deficient rodents). Administer this compound orally and intravenously to compare bioavailability. Measure plasma selenium levels via ICP-MS at timed intervals and correlate with tissue-specific glutathione peroxidase activity. Control for dietary selenium intake by using defined diets and monitor confounding variables (e.g., gut microbiota) through metagenomic analysis .
Q. What statistical approaches are appropriate for resolving contradictions in this compound’s reported antioxidant vs. pro-oxidant effects?
- Methodological Answer : Apply meta-regression to pooled data from studies with conflicting results. Stratify by experimental conditions (e.g., dose, cell type, oxidative stress inducers). For instance, pro-oxidant effects may dominate at high concentrations (>100 µM) due to selenolate radical formation, while antioxidant effects prevail at lower doses. Use multivariate regression to adjust for covariates like incubation time and oxygen tension .
Q. How can isotopic labeling (e.g., ⁷⁷Se) of this compound improve traceability in metabolic pathway studies?
- Methodological Answer : Incorporate ⁷⁷Se-enriched this compound into tracer experiments to track selenium distribution via NMR or synchrotron X-ray fluorescence microscopy. Compare isotopic enrichment ratios in selenoproteins (e.g., thioredoxin reductase) versus free selenium pools. Normalize data to total selenium content and validate using knockout models (e.g., GPx1⁻/⁻ mice) to isolate pathway-specific effects .
Q. What strategies mitigate experimental artifacts when studying this compound’s stability under physiological conditions?
- Methodological Answer : Conduct stability assays in simulated biological fluids (e.g., PBS with 10% fetal bovine serum) at 37°C. Monitor degradation kinetics using UV-Vis spectroscopy (absorbance at 260 nm) and confirm breakdown products via LC-MS. Pre-treat samples with protease inhibitors to prevent enzymatic cleavage. For long-term studies, lyophilize the compound and store under argon to limit oxidation .
Q. How should researchers integrate computational modeling (e.g., DFT) with experimental data to predict this compound’s reactivity?
- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for Se-C and Se-N bonds, comparing this compound with analogs. Validate predictions via kinetic studies (e.g., stopped-flow spectroscopy) under varying pH and redox conditions. Cross-reference computational results with experimental NMR chemical shifts to refine solvation models .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Properties of Boc-L-selenomethionine and Analogous Compounds
Key Differences:
Selenium vs. Sulfur: this compound replaces sulfur in methionine with selenium, altering electronic properties and redox activity. Selenium’s larger atomic radius and lower electronegativity facilitate distinct metal coordination and oxidative pathways compared to sulfur-containing analogs .
Boc Protection: The Boc group in this compound enhances stability during synthetic reactions (e.g., coupling with glycyrrhetinic acid) compared to unprotected L-selenomethionine, which is prone to oxidation .
Biological Activity: In GA derivatives, this compound contributes to anticancer activity by modulating electron transfer, whereas Boc-L-methionine lacks this selenium-mediated redox capacity .
Analytical and Stability Challenges
- Separation Difficulties: HILIC HPLC studies show that selenomethionine and its oxidative products (e.g., selenomethionine sulfoxide) co-elute due to similar polarities. This compound’s Boc group reduces polarity, improving chromatographic separation .
- Oxidative Stability: Unprotected L-selenomethionine oxidizes readily in air, while this compound remains stable under inert conditions .
Toxicity and Environmental Impact
- L-Selenomethionine: Animal studies indicate dose-dependent toxicity, including reproductive effects in mammals .
- This compound: Limited toxicity data exist, but its Boc group may reduce acute toxicity compared to unprotected forms. Environmental persistence is unstudied .
Research Findings and Limitations
- Anticancer Activity: this compound-derived GA compounds (e.g., compound 26 in ) show promising cytotoxicity, though direct comparisons with Boc-L-methionine analogs are lacking .
- Limitations: No pharmacokinetic data for this compound in vivo. Selenium’s narrow therapeutic window necessitates careful dosing in biomedical applications .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDWZRHRGRTJOH-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC[Se]C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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